molecular formula C11H12KNO6S B3373511 Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate CAS No. 1007037-11-7

Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate

Cat. No.: B3373511
CAS No.: 1007037-11-7
M. Wt: 325.38 g/mol
InChI Key: OYSQVGIUIDZOCJ-UHFFFAOYSA-M
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Description

Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable asset in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate typically involves the reaction of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the carboxylic acid group, forming the potassium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves the same basic reaction but is optimized for efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and concentration of reactants, to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(morpholine-4-sulfonyl)benzoate.

    Reduction: Formation of 2-hydroxy-5-(morpholine-4-sulfanyl)benzoate.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate can be compared with other similar compounds, such as:

    Sodium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate: Similar structure but different cation, which can affect solubility and reactivity.

    Potassium 2-hydroxy-5-(piperidine-4-sulfonyl)benzoate: Similar sulfonyl group but with a piperidine ring instead of morpholine, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;2-hydroxy-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S.K/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12;/h1-2,7,13H,3-6H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSQVGIUIDZOCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12KNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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